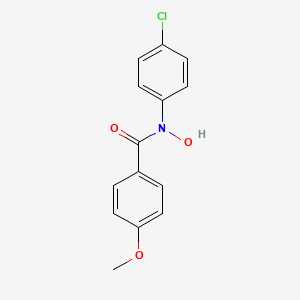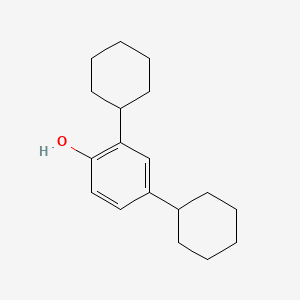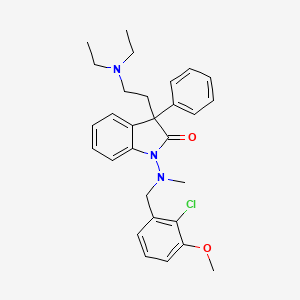
Titanium(2+) chloride--butan-1-ol (1/2/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(2+) chloride–butan-1-ol (1/2/2) is a chemical compound that combines titanium chloride with butan-1-ol in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Titanium(2+) chloride–butan-1-ol (1/2/2) typically involves the reaction of titanium(IV) chloride with butan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The general reaction can be represented as follows:
TiCl4+2C4H9OH→TiCl2(C4H9OH)2+2HCl
Industrial Production Methods
In an industrial setting, the production of Titanium(2+) chloride–butan-1-ol (1/2/2) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(2+) chloride–butan-1-ol (1/2/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The butan-1-ol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various alcohols, amines, or other ligands can be used to replace butan-1-ol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions may produce a variety of titanium complexes with different ligands.
Applications De Recherche Scientifique
Titanium(2+) chloride–butan-1-ol (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in biochemistry and molecular biology.
Medicine: Research is ongoing to investigate its potential use in medical treatments and drug delivery systems.
Industry: It is used in the production of advanced materials, coatings, and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Titanium(2+) chloride–butan-1-ol (1/2/2) exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium ion can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial applications.
Titanium isopropoxide: Used in the synthesis of chiral organic compounds and as a precursor for titanium dioxide.
Titanium dioxide: Widely used as a pigment, in photocatalysis, and in sunscreen formulations.
Uniqueness
Titanium(2+) chloride–butan-1-ol (1/2/2) is unique due to its specific stoichiometry and the presence of butan-1-ol ligands. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
32448-94-5 |
|---|---|
Formule moléculaire |
C8H20Cl2O2Ti |
Poids moléculaire |
267.01 g/mol |
Nom IUPAC |
butan-1-ol;titanium(2+);dichloride |
InChI |
InChI=1S/2C4H10O.2ClH.Ti/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
FWCTZJNNLCYVMA-UHFFFAOYSA-L |
SMILES canonique |
CCCCO.CCCCO.[Cl-].[Cl-].[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


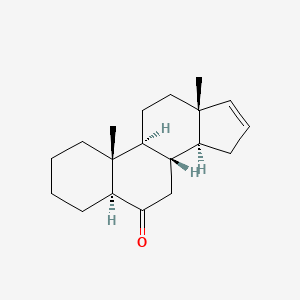

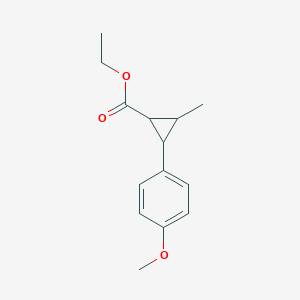

![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

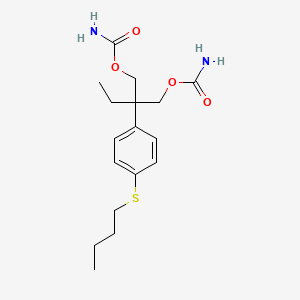
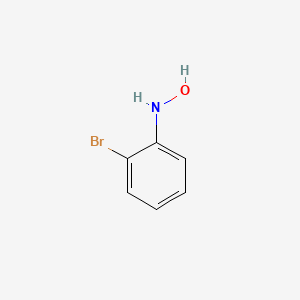
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
